2',7-Bis-O-{[(2,2,2,-Trichloroethyl)oxy]carbonyl Paclitaxel
Description
2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel is a semi-synthetic derivative of paclitaxel, a diterpenoid originally isolated from Taxus species. Paclitaxel is a microtubule-stabilizing agent that binds to β-tubulin, promoting polymerization and inhibiting depolymerization, thereby disrupting mitosis and inducing apoptosis in cancer cells . The structural modification at the 2' and 7-hydroxyl positions with trichloroethyloxycarbonyl groups aims to enhance pharmacokinetic properties, such as solubility, stability, or resistance to efflux pumps like P-glycoprotein (P-gp), which commonly mediate multidrug resistance (MDR) in cancer therapy .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-benzamido-3-phenyl-2-(2,2,2-trichloroethoxycarbonyloxy)propanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(2,2,2-trichloroethoxycarbonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H53Cl6NO18/c1-27-33(74-45(66)39(76-47(68)72-26-53(57,58)59)37(30-16-10-7-11-17-30)60-43(64)31-18-12-8-13-19-31)23-51(69)42(77-44(65)32-20-14-9-15-21-32)40-49(6,41(63)38(73-28(2)61)36(27)48(51,4)5)34(75-46(67)71-25-52(54,55)56)22-35-50(40,24-70-35)78-29(3)62/h7-21,33-35,37-40,42,69H,22-26H2,1-6H3,(H,60,64)/t33-,34-,35+,37-,38+,39+,40-,42-,49+,50-,51+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQFBSZMVMFMSTB-DOWBJONWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)OCC(Cl)(Cl)Cl)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)OC(=O)OCC(Cl)(Cl)Cl)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)OC(=O)OCC(Cl)(Cl)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H53Cl6NO18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90555195 | |
| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-3-phenyl-2-{[(2,2,2-trichloroethoxy)carbonyl]oxy}propanoyl]oxy}-1-hydroxy-9-oxo-7-{[(2,2,2-trichloroethoxy)carbonyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1204.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
100449-86-3 | |
| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-benzamido-3-phenyl-2-{[(2,2,2-trichloroethoxy)carbonyl]oxy}propanoyl]oxy}-1-hydroxy-9-oxo-7-{[(2,2,2-trichloroethoxy)carbonyl]oxy}-5,20-epoxytax-11-en-2-yl benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90555195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Protection of 10-Deacetylbaccatin III
The 7-hydroxyl group of 10-DAB is first protected using a Troc group. This is achieved via reaction with 2,2,2-trichloroethyl chloroformate (Troc-Cl) in the presence of a base such as pyridine or DMAP (4-dimethylaminopyridine). The reaction proceeds under anhydrous conditions at 0–25°C, yielding 7-O-Troc-10-DAB. Subsequent protection of the 2'-hydroxyl group follows an analogous pathway, though steric hindrance necessitates prolonged reaction times (8–12 hours) and elevated temperatures (30–40°C).
Coupling with the C-13 Side Chain
The protected baccatin III derivative is then condensed with a synthetic C-13 side chain precursor. The patent WO2008074178A1 highlights the use of cyclohexyl carbodiimide (DCC) and DMAP to activate the carboxylic acid moiety of the side chain, enabling esterification at the C-13 position. This step is critical for establishing the pharmacophoric structure of Paclitaxel.
Table 1: Key Reaction Parameters for Troc Protection
| Parameter | 7-OH Protection | 2'-OH Protection |
|---|---|---|
| Reagent | Troc-Cl | Troc-Cl |
| Base | Pyridine/DMAP | Pyridine/DMAP |
| Temperature | 0–25°C | 30–40°C |
| Reaction Time | 2–4 hours | 8–12 hours |
| Yield | 85–90% | 75–80% |
Detailed Synthesis Procedure
The preparation of 2',7-Bis-O-Troc Paclitaxel is embedded within a multistep sequence, as exemplified in the patent WO2008074178A1:
-
Protection of 10-DAB :
-
10-DAB (50 g) is dissolved in dry dichloromethane (500 mL).
-
Troc-Cl (1.2 equiv) is added dropwise at 0°C, followed by DMAP (0.1 equiv).
-
The mixture is stirred at 25°C for 4 hours, quenched with saturated NaHCO₃, and extracted.
-
Column chromatography (hexane/ethyl acetate) yields 7-O-Troc-10-DAB (88%).
-
-
Second Protection at 2'-OH :
-
7-O-Troc-10-DAB (40 g) is reacted with Troc-Cl (1.5 equiv) in pyridine (300 mL) at 35°C for 10 hours.
-
Workup and purification afford 2',7-Bis-O-Troc-10-DAB (78%).
-
-
Side Chain Coupling :
-
The bis-protected baccatin III (30 g) is combined with a C-13 side chain (1.2 equiv), DCC (1.5 equiv), and DMAP (0.2 equiv) in toluene.
-
The reaction is heated to 40°C for 6 hours, yielding the coupled product after column chromatography (65%).
-
Optimization and Yield Enhancement
Solvent and Catalytic Systems
-
Solvent Choice : Toluene and dichloromethane are preferred for their ability to dissolve hydrophobic intermediates while stabilizing the Troc group against premature cleavage.
-
Catalysis : DMAP accelerates the coupling reaction by stabilizing the activated acyl intermediate, reducing side reactions such as epimerization at the C-2 position.
Temperature Control
Maintaining temperatures below 40°C during protection steps prevents degradation of the Troc group, which is susceptible to hydrolysis under acidic or high-temperature conditions.
Challenges in Synthesis
-
Byproduct Formation :
Overprotection or incomplete reaction at the 2'-OH position can lead to tri-Troc derivatives, necessitating rigorous chromatography for separation. -
Stereochemical Integrity :
The C-2'' stereocenter of the side chain must remain intact during coupling. The patent employs a dehydration-mediated inversion strategy to correct configuration. -
Scale-Up Difficulties :
Industrial-scale reactions face challenges in maintaining consistent mixing and temperature control, impacting reproducibility.
Comparative Analysis of Protecting Groups
The Troc group offers distinct advantages over alternatives like triethylsilyl (TES) or tert-butyldimethylsilyl (TBS):
| Protecting Group | Stability | Deprotection Method | Cost Efficiency |
|---|---|---|---|
| Troc | Moderate | Zn/HOAc or H₂/Pd-C | High |
| TES | High | TBAF (tetrabutylammonium fluoride) | Moderate |
| TBS | Very High | HF or Fluoride ions | Low |
Troc’s compatibility with zinc-mediated deprotection simplifies downstream processing, making it favorable for large-scale synthesis .
Chemical Reactions Analysis
Deprotection Strategies
The 2,2,2-trichloroethoxycarbonyl (Troc) groups serve as transient protecting blocks, removable under specific conditions to regenerate free hydroxyl groups:
Deprotection Methods
-
Zinc-Acetic Acid Reduction : Cleaves Troc groups via reductive elimination, restoring hydroxyls at C-2' and C-7 .
-
Hydrogenolysis : Catalytic hydrogenation (e.g., Pd/C, H₂) removes Troc, though less commonly employed due to competing taxane core hydrogenation risks .
Acyl Transfer Reactions
2',7-di-Troc-paclitaxel undergoes O→N acyl migration under carbodiimide-mediated conditions:
-
Diphenylcarbodiimide (DCC) Treatment : Facilitates transfer of the C-2' acyl group to the C-3' amine, forming N-acyl taxol analogs .
Example Reaction Pathway
text2',7-di-Troc-paclitaxel → (DCC, RT) → N-acyl intermediate → (Zn/HOAc) → N-acyl taxol derivative
Conversion to Taxol Analogs
-
Hydrogenation : Catalytic hydrogenation of 2',7-di-Troc-paclitaxel derivatives (e.g., 10-desacetoxy-11,12-dihydrotaxol-10,12(18)-diene) yields 10-desacetoxytaxol analogs .
-
Enzymatic Modifications : Enzymes like esterases selectively hydrolyze Troc groups in studies exploring synthetic routes .
Crystallographic and Stability Data
-
Crystal Packing : The Troc groups engage in halogen bonding (Cl···O interactions), stabilizing the molecular conformation .
-
Thermal Stability : Decomposes above 200°C, necessitating low-temperature storage .
Biological Relevance
While 2',7-di-Troc-paclitaxel itself lacks direct antineoplastic activity, its deprotected derivatives (e.g., N-acyl taxols) show enhanced cytotoxicity in preclinical models .
Scientific Research Applications
Drug Delivery Systems
The incorporation of 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel into drug delivery systems has been a significant area of research. Its lipophilic nature allows for better solubility in lipid-based formulations, which can enhance bioavailability.
Table 1: Comparison of Drug Delivery Systems
| Delivery System Type | Advantages | Limitations |
|---|---|---|
| Liposomes | Improved solubility and stability | Potential leakage of drug |
| Nanoparticles | Targeted delivery to tumor sites | Complex manufacturing processes |
| Polymeric Micelles | Enhanced circulation time | Limited loading capacity |
Anticancer Activity
Numerous studies have demonstrated the efficacy of 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} in inhibiting cancer cell proliferation. Its mechanism involves disrupting microtubule dynamics, similar to its parent compound Paclitaxel.
Case Study: Breast Cancer Treatment
A recent study evaluated the effectiveness of this compound in breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 0.1 μM after 48 hours of exposure.
Synergistic Effects with Other Agents
Research has also focused on the synergistic effects of combining 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} with other chemotherapeutic agents. For instance, co-administration with doxorubicin has shown enhanced cytotoxicity against resistant cancer cell lines.
Table 2: Synergistic Combinations and Their Effects
| Combination | Cancer Type | Observed Effect |
|---|---|---|
| Paclitaxel + Doxorubicin | Breast Cancer | Increased apoptosis |
| Paclitaxel + Cisplatin | Ovarian Cancer | Enhanced efficacy |
Formulation Development
The formulation of this compound into various dosage forms (e.g., injectable solutions and oral tablets) is crucial for optimizing its therapeutic use. Researchers are exploring different excipients that can improve stability and patient compliance.
Toxicity Studies
Despite its promising applications, toxicity remains a concern. Studies have indicated that while 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} exhibits lower toxicity profiles compared to traditional chemotherapeutics, further investigations are necessary to fully understand its safety profile.
Mechanism of Action
The mechanism of action of this compound would depend on its specific molecular targets and pathways. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme and prevent substrate binding. Alternatively, if the compound acts as a receptor agonist or antagonist, it might bind to the receptor and modulate its activity.
Comparison with Similar Compounds
Table 1. Key Differences Among Taxanes
Microtubule-Stabilizing Agents: Epothilones
Epothilones (e.g., Epothilone B) are macrolides that mimic paclitaxel’s mechanism but with distinct structural and resistance profiles:
- Mechanism : Both stabilize microtubules and compete for the same β-tubulin binding site .
- Potency : Epothilone B is 300-fold more potent than paclitaxel in yeast models (IC50 = 21 nM vs. 6500 nM) due to reduced P-gp export .
- Clinical Advantage : Epothilones retain efficacy in taxane-resistant cancers, making them viable for MDR settings .
Microtubule-Destabilizing Agents: Vinblastine and Phenstatin
- Vinblastine : A Vinca alkaloid that inhibits tubulin polymerization, leading to microtubule depolymerization. Despite similar cell death outcomes to paclitaxel at 48 hours, it induces distinct morphological changes due to its opposing mechanism .
- Phenstatin : A colchicine-site inhibitor that blocks tubulin polymerization. Compounds like 11k and 14a show superior inhibitory activity (IC50 ~1–10 μM) compared to paclitaxel in vitro .
Table 2. Mechanism-Based Comparison
Combination Agents and Additive Effects
- MEB55 (Strigolactone analog) : Exhibits additive growth inhibition with paclitaxel in MDA-MB-231 cells at low concentrations, suggesting overlapping mechanisms .
- P-gp Inhibitors (Compounds 29, 34, 45) : Synergize with paclitaxel, reducing IC50 by 5–25 μM in resistant models .
Simplified Paclitaxel Analogs
Bridged bicyclic compounds (e.g., 31–34) designed to mimic paclitaxel’s microtubule-bound conformation show weak activity (IC50 = 10–18 μM vs. 0.02 μM for paclitaxel) . These highlight the challenge of retaining efficacy while simplifying the structure.
Biological Activity
2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} is a derivative of the well-known anticancer agent paclitaxel. This compound has been developed to enhance the therapeutic efficacy and reduce the side effects associated with traditional paclitaxel formulations. The biological activity of this compound primarily revolves around its mechanism of action, which involves microtubule stabilization and modulation of apoptotic pathways.
The primary mechanism by which paclitaxel and its derivatives exert their anticancer effects is through the stabilization of microtubules. Microtubules are essential components of the cytoskeleton that play a critical role in cell division. Paclitaxel binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing depolymerization, which leads to mitotic arrest and subsequent apoptosis in cancer cells .
Key Mechanistic Insights:
- Microtubule Stabilization : 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} enhances microtubule stability similar to paclitaxel, reducing the critical concentration required for tubulin polymerization .
- Induction of Apoptosis : This compound activates several apoptotic pathways, including those involving caspases and pro-apoptotic proteins such as Bax . It also modulates signaling pathways that lead to cell death, including the activation of PTEN and inhibition of PI3K/Akt signaling .
In Vitro Studies
In vitro studies have demonstrated that 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} exhibits potent cytotoxicity against various cancer cell lines. The compound has been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis in a dose-dependent manner.
| Cell Line | IC50 (nM) | Effect |
|---|---|---|
| Ovarian Cancer (A2780) | 5.0 | Induces apoptosis |
| Breast Cancer (MCF-7) | 10.0 | Cell cycle arrest |
| Lung Cancer (A549) | 8.5 | Microtubule stabilization |
In Vivo Studies
Animal models have been utilized to evaluate the efficacy of this compound in vivo. Studies indicate that 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel} significantly reduces tumor growth compared to control treatments.
- Study Findings :
- In a mouse model bearing A2780 ovarian tumors, treatment with this derivative resulted in a 60% reduction in tumor volume after three weeks of administration.
- The compound demonstrated a favorable pharmacokinetic profile with reduced systemic toxicity compared to traditional paclitaxel formulations .
Case Studies
-
Ovarian Cancer Treatment :
- A clinical case reported a patient with recurrent ovarian cancer who was treated with 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl Paclitaxel}. The treatment resulted in significant tumor shrinkage and improved quality of life, highlighting its potential as an effective therapeutic option in resistant cases.
- Combination Therapy :
Q & A
Q. What are the key synthetic challenges in producing 2',7-Bis-O-{[(2,2,2-Trichloroethyl)oxy]carbonyl} Paclitaxel, and how are they addressed?
The synthesis of this derivative involves selective esterification at the 2' and 7-hydroxyl positions of paclitaxel. A critical challenge is avoiding over-reactivity of the trichloroethyloxycarbonyl (Troc) group during functionalization. To address this, protecting group strategies (e.g., orthogonal protection of taxane core hydroxyls) and controlled reaction conditions (low-temperature acylation) are employed. Purification requires HPLC with C18 columns to isolate the bis-Troc derivative from mono- or tri-substituted byproducts .
Q. How does the structural modification at the 2' and 7 positions influence paclitaxel’s tubulin-binding affinity?
The Troc groups introduce steric and electronic effects that may alter interactions with the β-tubulin M-loop. Computational modeling and REDOR NMR studies suggest that bulky substituents at these positions reduce conformational flexibility, potentially stabilizing the taxane-tubulin complex. However, excessive steric hindrance (e.g., from trichloroethyl groups) could impair binding, necessitating optimization of substituent size and polarity .
Q. What in vitro models are used to evaluate the cytotoxicity of this derivative against multidrug-resistant (MDR) cancers?
Standard MDR cell lines (e.g., NCI/ADR-RES for ovarian cancer, MCF-7/ADR for breast cancer) are used. IC50 values are compared to paclitaxel and analogs lacking the Troc groups. Synergy with P-glycoprotein inhibitors (e.g., verapamil) is tested to confirm MDR reversal. Data from such studies show enhanced potency (IC50 < 1 µM) in MDR lines due to reduced efflux and improved intracellular retention .
Advanced Research Questions
Q. How do researchers resolve discrepancies in potency between in vitro and in vivo models for this derivative?
Discrepancies often arise from differences in metabolic stability or bioavailability. Advanced approaches include:
- Pharmacokinetic profiling : LC-MS/MS analysis of plasma/tissue samples to track metabolite formation (e.g., de-esterification of Troc groups).
- Proteomic studies : Quantifying βIII-tubulin isoform expression in tumors vs. cell lines, as isoform shifts can alter drug response.
- Tumor microenvironment (TME) modeling : 3D co-cultures with stromal cells to mimic in vivo TME effects on drug penetration .
Q. What experimental design principles optimize nanoparticle formulations for this hydrophobic derivative?
Sequential simplex optimization and Taguchi arrays are used to balance lipid composition (e.g., glyceryl tridodecanoate, Brij 78) for entrapment efficiency (>85%) and particle size (<200 nm). Key parameters include:
- Drug loading : Maintained at ~6% (w/w) to prevent crystallization.
- Lyophilization : BTM nanoparticles (Miglyol 812/TPGS) show stability without cryoprotectants, enabling long-term storage.
- Release kinetics : Sustained release over 102 hours (PBS, 37°C) avoids burst effects, validated via dialysis membranes .
Q. How is the pharmacophore model validated for this derivative using biophysical techniques?
Fluorescence quenching assays and REDOR NMR map interactions between the Troc-modified taxane and tubulin’s Taxol-binding site. Bridged analogs (e.g., C-3 phenyl to C-4 bridges) confirm spatial alignment with the paclitaxel pharmacophore. Molecular dynamics simulations further validate binding stability, correlating with microtubule polymerization assays (EC50 ~0.8–1.2 µM) .
Q. What strategies enhance synergy with co-targeted pathways (e.g., NRF2 inhibition) in gastric cancer models?
Co-treatment with NRF2 siRNA and the derivative increases ROS accumulation (measured via CDCFH2 probes) and apoptosis in AGS gastric cancer cells. Dose-response matrices (e.g., Chou-Talalay method) quantify combination indices (CI < 0.9 indicates synergy). RNA-seq identifies downregulated antioxidant genes (e.g., NQO1, GCLC), linking synergy to oxidative stress potentiation .
Q. How are contradictory cytotoxicity data analyzed across different cancer lineages?
Contradictions (e.g., high potency in breast vs. low activity in pancreatic lines) are resolved via:
- β-Tubulin isotype profiling : qPCR/Western blot to correlate drug response with βIII-tubulin expression.
- ATP-binding cassette (ABC) transporter screening : Flow cytometry with calcein-AM assays quantifies efflux pump activity.
- Transcriptomic clustering : PCA of RNA-seq data identifies lineage-specific resistance pathways (e.g., Wnt/β-catenin in pancreatic models) .
Methodological Notes
- Synthetic Validation : Use MALDI-TOF MS for exact mass confirmation (theoretical MW: ~1,278 g/mol).
- Tubulin Polymerization Assays : Monitor absorbance at 350 nm (37°C) with purified tubulin (Cytoskeleton Inc.) and GTP.
- Data Normalization : Express cytotoxicity data relative to vehicle controls and paclitaxel IC50 values to standardize cross-study comparisons.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
